molecular formula C8H10N4O2 B12730069 2-(Cyanoimino)-N-formyl-1-pyrrolidineacetamide CAS No. 159383-31-0

2-(Cyanoimino)-N-formyl-1-pyrrolidineacetamide

Cat. No.: B12730069
CAS No.: 159383-31-0
M. Wt: 194.19 g/mol
InChI Key: CGRSCZSEEIETFF-UHFFFAOYSA-N
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Description

2-(Cyanoimino)-N-formyl-1-pyrrolidineacetamide is a chemical compound that belongs to the class of cyanoimino derivatives. These compounds are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science. The unique structure of this compound makes it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyanoimino)-N-formyl-1-pyrrolidineacetamide can be achieved through several methods. One common approach involves the reaction of cyanoguanidine with malononitrile and aromatic aldehydes using sodium methoxide as a catalyst . Another method includes the reaction of cyanoguanidine with arylidenemalononitriles under specific conditions . These reactions typically require refluxing the reaction mixture for several hours to achieve the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(Cyanoimino)-N-formyl-1-pyrrolidineacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted pyrrolidineacetamide derivatives.

Scientific Research Applications

2-(Cyanoimino)-N-formyl-1-pyrrolidineacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Cyanoimino)-N-formyl-1-pyrrolidineacetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(Cyanoimino)-N-formyl-1-pyrrolidineacetamide can be compared with other cyanoimino derivatives, such as:

The uniqueness of this compound lies in its specific structure, which allows for unique reactivity and applications in various fields.

Properties

CAS No.

159383-31-0

Molecular Formula

C8H10N4O2

Molecular Weight

194.19 g/mol

IUPAC Name

2-(2-cyanoiminopyrrolidin-1-yl)-N-formylacetamide

InChI

InChI=1S/C8H10N4O2/c9-5-10-7-2-1-3-12(7)4-8(14)11-6-13/h6H,1-4H2,(H,11,13,14)

InChI Key

CGRSCZSEEIETFF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NC#N)N(C1)CC(=O)NC=O

Origin of Product

United States

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